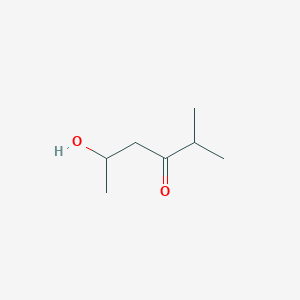
3-Hexanone, 5-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanone, 5-hydroxy-2-methyl- is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is a ketone with a hydroxyl group and a methyl group attached to the hexane chain. This compound is known for its presence in various natural products and its applications in different fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-hydroxy-2-methyl- can be synthesized through several methods. One common method involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. The silyl enol ether is prepared by deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The silyl enol ether is then oxidized by meta-chloroperoxybenzoic acid (MCPBA) to yield 3-Hexanone, 5-hydroxy-2-methyl- with high selectivity .
Industrial Production Methods
Industrial production methods for 3-Hexanone, 5-hydroxy-2-methyl- are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanone, 5-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include MCPBA and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Hexanone, 5-hydroxy-2-methyl- can be oxidized to form 3-hexanone, 5-oxo-2-methyl-.
Reduction: Reduction of the ketone group can yield 3-hexanol, 5-hydroxy-2-methyl-.
Substitution: Substitution of the hydroxyl group can produce various derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
3-Hexanone, 5-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 3-Hexanone, 5-hydroxy-2-methyl- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexanone, 5-methyl-: This compound has a similar structure but lacks the hydroxyl group.
3-Hexanone, 2-methyl-: This compound has a methyl group at a different position on the hexane chain.
2-Hydroxy-5-methyl-3-hexanone: This isomer has the hydroxyl group and methyl group at different positions.
Uniqueness
3-Hexanone, 5-hydroxy-2-methyl- is unique due to the presence of both a hydroxyl group and a methyl group on the hexane chain. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
59357-07-2 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
5-hydroxy-2-methylhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |
Clé InChI |
SULIZEHAPZEYJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


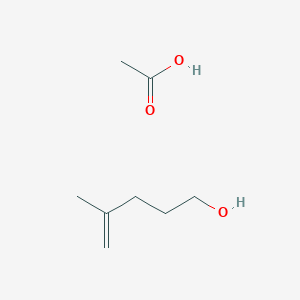
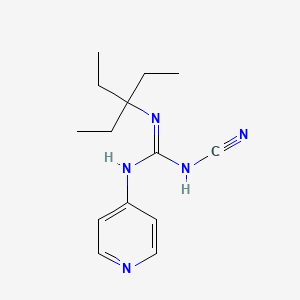
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
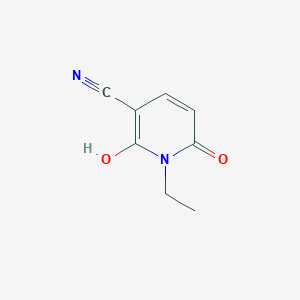
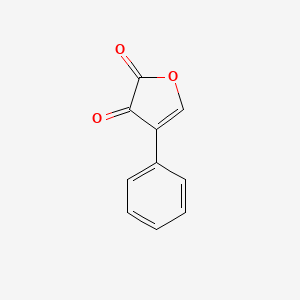
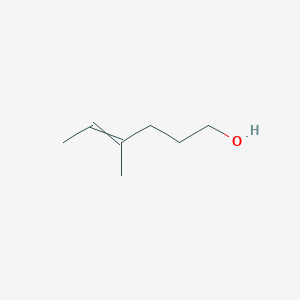
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
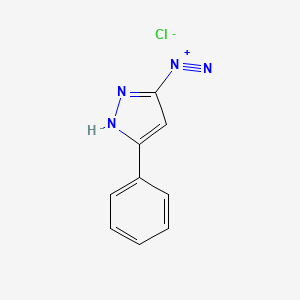
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)


